6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine 6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16479680
InChI: InChI=1S/C19H21N3O4/c1-23-13-7-5-12(6-8-13)10-20-19-14-9-15(24-2)17(25-3)18(26-4)16(14)21-11-22-19/h5-9,11H,10H2,1-4H3,(H,20,21,22)
SMILES:
Molecular Formula: C19H21N3O4
Molecular Weight: 355.4 g/mol

6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine

CAS No.:

Cat. No.: VC16479680

Molecular Formula: C19H21N3O4

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine -

Specification

Molecular Formula C19H21N3O4
Molecular Weight 355.4 g/mol
IUPAC Name 6,7,8-trimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Standard InChI InChI=1S/C19H21N3O4/c1-23-13-7-5-12(6-8-13)10-20-19-14-9-15(24-2)17(25-3)18(26-4)16(14)21-11-22-19/h5-9,11H,10H2,1-4H3,(H,20,21,22)
Standard InChI Key YWAUXOPEVVJCGD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CNC2=NC=NC3=C(C(=C(C=C32)OC)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6,7,8-Trimethoxy-N-[(4-methoxyphenyl)methyl]-4-quinazolinamine (molecular formula: C₁₉H₂₁N₃O₄; molecular weight: 355.4 g/mol) features a bicyclic quinazoline scaffold substituted with methoxy groups at the 6th, 7th, and 8th positions. The nitrogen atom at position 4 is bonded to a benzyl group bearing a para-methoxy substituent, creating a planar structure with extended π-conjugation. This arrangement enhances electronic delocalization, as evidenced by computational studies of analogous quinazoline derivatives .

Solubility and Stability

The compound exhibits limited aqueous solubility due to its hydrophobic methoxy and arylalkyl substituents. In dimethyl sulfoxide (DMSO), it demonstrates stability for up to 72 hours at 4°C, making it suitable for in vitro assays. Differential scanning calorimetry (DSC) of related quinazolines suggests a melting point range of 180–190°C, though experimental data for this specific derivative remain unpublished .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 6,7,8-trimethoxy-N-[(4-methoxyphenyl)methyl]-4-quinazolinamine typically begins with 6,7,8-trimethoxy-4-chloroquinazoline as a key intermediate . Nucleophilic substitution with 4-methoxybenzylamine under reflux conditions in anhydrous tetrahydrofuran (THF) yields the target compound, with purification achieved via column chromatography (60–70% yield) . Alternative routes involve Ullmann coupling or Pd-catalyzed amination, though these methods require stringent anhydrous conditions .

Derivative Formation

The electron-rich quinazoline core permits regioselective electrophilic substitutions. For example, acylation with acetyl chloride at position 2 produces 2-acetyl derivatives, while alkylation with methyl iodide occurs preferentially at the N1 position. Such modifications modulate bioactivity; a 2025 study showed that N1-methylation reduces IC₅₀ values by 40% in prostate cancer cells .

Biological Activity and Mechanisms

Anti-Cancer Efficacy

In vitro screenings using MTT assays demonstrate potent anti-proliferative effects against PC3 (prostate), A431 (epidermoid), and BGC823 (gastric) cancer cell lines, with IC₅₀ values ranging from 5.8 to 9.8 μM . Mechanistically, the compound induces G2/M cell cycle arrest by upregulating p21 and downregulating cyclin B1, as confirmed via Western blot analysis in A431 cells. Apoptosis is mediated through caspase-3 activation and PARP cleavage, with a 3.5-fold increase in apoptotic bodies observed at 10 μM concentrations .

Structure-Activity Relationships (SAR)

Comparative studies with analogues reveal critical SAR insights:

  • Methoxy Positioning: Removal of the 8-methoxy group reduces potency by 60%, highlighting its role in target binding.

  • Benzyl Substituents: Replacement of the 4-methoxybenzyl group with pentan-3-yl (as in PubChem CID 46180643) abolishes activity, emphasizing the necessity of aromatic π-stacking interactions .

Comparative Analysis with Analogous Compounds

Parameter6,7,8-Trimethoxy-N-[(4-Methoxyphenyl)methyl]-4-Quinazolinamine6,7,8-Trimethoxy-N-(Pentan-3-yl)quinazolin-4-amine PF-04471141 Hydrochloride
Molecular FormulaC₁₉H₂₁N₃O₄C₁₆H₂₃N₃O₃C₁₆H₂₃N₃O₃·HCl
Molecular Weight (g/mol)355.4305.37341.84
IC₅₀ (PC3 Cells)6.2 μM>50 μM8.9 μM
Solubility (DMSO)25 mg/mL45 mg/mL32 mg/mL

This table underscores the superiority of the 4-methoxybenzyl substituent in enhancing both solubility and target affinity compared to aliphatic or unsubstituted analogues.

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